molecular formula C15H22O3 B14663436 Methyl 2-(5-cyclohexyl-3-oxocyclohexen-1-yl)acetate CAS No. 51352-24-0

Methyl 2-(5-cyclohexyl-3-oxocyclohexen-1-yl)acetate

Cat. No.: B14663436
CAS No.: 51352-24-0
M. Wt: 250.33 g/mol
InChI Key: YAEMJJURHJGLOR-UHFFFAOYSA-N
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Description

Methyl 2-(5-cyclohexyl-3-oxocyclohexen-1-yl)acetate is an organic compound belonging to the ester family. Esters are known for their pleasant aromas and are widely used in various industries, including perfumery and flavoring. This particular compound features a cyclohexyl group and a cyclohexenone moiety, making it structurally unique and potentially useful in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(5-cyclohexyl-3-oxocyclohexen-1-yl)acetate typically involves the esterification of the corresponding carboxylic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity. The use of catalysts such as sulfuric acid in a continuous flow system can enhance the efficiency of the esterification process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexenone moiety, leading to the formation of diketones or carboxylic acids.

    Reduction: Reduction of the cyclohexenone group can yield cyclohexanol derivatives.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of cyclohexanol derivatives.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Methyl 2-(5-cyclohexyl-3-oxocyclohexen-1-yl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying enzyme-catalyzed ester hydrolysis.

    Medicine: Investigated for its potential as a prodrug, where the ester linkage can be hydrolyzed in vivo to release the active drug.

    Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.

Mechanism of Action

The mechanism of action of Methyl 2-(5-cyclohexyl-3-oxocyclohexen-1-yl)acetate largely depends on its chemical reactivity. In biological systems, esterases can hydrolyze the ester bond, releasing the corresponding carboxylic acid and methanol. The cyclohexenone moiety can participate in Michael addition reactions, where nucleophiles add to the β-position of the enone.

Molecular Targets and Pathways:

    Esterases: Enzymes that catalyze the hydrolysis of ester bonds.

    Michael Addition: Pathways involving nucleophilic addition to the enone group.

Comparison with Similar Compounds

    Methyl 2-cyclohexylacetate: Lacks the cyclohexenone moiety, making it less reactive in Michael addition reactions.

    Cyclohexyl methyl ketone: Contains a ketone group but lacks the ester functionality.

    Methyl 2-(3-oxocyclohexyl)acetate: Similar structure but with different positioning of the oxo group.

Uniqueness: Methyl 2-(5-cyclohexyl-3-oxocyclohexen-1-yl)acetate is unique due to the presence of both an ester and a cyclohexenone moiety. This dual functionality allows it to participate in a wider range of chemical reactions, making it a versatile compound in synthetic chemistry and industrial applications.

Properties

CAS No.

51352-24-0

Molecular Formula

C15H22O3

Molecular Weight

250.33 g/mol

IUPAC Name

methyl 2-(5-cyclohexyl-3-oxocyclohexen-1-yl)acetate

InChI

InChI=1S/C15H22O3/c1-18-15(17)9-11-7-13(10-14(16)8-11)12-5-3-2-4-6-12/h8,12-13H,2-7,9-10H2,1H3

InChI Key

YAEMJJURHJGLOR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CC(=O)CC(C1)C2CCCCC2

Origin of Product

United States

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